
Elucidation of the (R)-2-Amino-5-
hydroxypentanoic Acid Structure: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(R)-2-Amino-5-hydroxypentanoic

acid

Cat. No.: B1515800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-2-Amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxynorvaline, is a non-

proteinogenic amino acid with emerging significance in chemical synthesis and biological

processes. A comprehensive understanding of its three-dimensional structure is paramount for

its application in drug design and development. This technical guide provides a detailed

overview of the structural elucidation of (R)-2-Amino-5-hydroxypentanoic acid, compiling its

known structural and physicochemical properties. While specific experimental spectroscopic

data for the isolated (R)-enantiomer remains elusive in publicly accessible literature, this guide

outlines the standard experimental protocols and expected data for its characterization using

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray

crystallography. Furthermore, its recently identified role in plant defense signaling pathways is

presented.

Chemical Structure and Properties
(R)-2-Amino-5-hydroxypentanoic acid is a chiral molecule with the chemical formula

C₅H₁₁NO₃.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with an

amino group at the α-carbon (C2) and a hydroxyl group at the δ-carbon (C5). The
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stereochemistry at the α-carbon is designated as (R), dictating a specific three-dimensional

arrangement of the substituents.

Key Identifiers and Physicochemical Properties:

Property Value Reference

IUPAC Name
(2R)-2-Amino-5-

hydroxypentanoic acid
--INVALID-LINK--

Synonyms
(R)-5-Hydroxynorvaline, D-5-

Hydroxynorvaline
--INVALID-LINK--

Molecular Formula C₅H₁₁NO₃ [1][2][3]

Molecular Weight 133.15 g/mol [1][2][3]

CAS Number 6152-90-5 --INVALID-LINK--

InChI Key
CZWARROQQFCFJB-

BYPYZUCNSA-N
--INVALID-LINK--

SMILES N--INVALID-LINK--C(O)=O --INVALID-LINK--

Structural Diagram:

Caption: 2D structure of (R)-2-Amino-5-hydroxypentanoic acid.

Experimental Protocols for Structure Elucidation
While specific published experimental data for (R)-2-Amino-5-hydroxypentanoic acid is not

readily available, the following are detailed methodologies for the key analytical techniques

used in its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

2.1.1. Sample Preparation
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Dissolve 5-10 mg of (R)-2-Amino-5-hydroxypentanoic acid in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆).

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any

particulate matter.

Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

Objective: To identify the number of unique proton environments and their connectivity.

Instrument: 500 MHz (or higher) NMR spectrometer.

Parameters:

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-2 seconds.

Expected Data: The ¹H NMR spectrum is expected to show distinct signals for the protons at

C2, C3, C4, and C5, with characteristic chemical shifts and coupling patterns (multiplicities)

that reveal their neighboring protons. The hydroxyl and amino protons may be observable in

a non-deuterated solvent like DMSO-d₆.

2.1.3. ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Instrument: 125 MHz (or higher) NMR spectrometer.

Parameters:
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Solvent: D₂O

Temperature: 298 K

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

Expected Data: The ¹³C NMR spectrum should display five distinct signals corresponding to

the five carbon atoms in the molecule. The chemical shifts will be indicative of their chemical

environment (e.g., carboxyl, C-N, C-O, and aliphatic carbons).

NMR Analysis Workflow:

Sample Preparation
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Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

2.2.1. Sample Preparation

Prepare a dilute solution of (R)-2-Amino-5-hydroxypentanoic acid (approximately 10-100

pmol/µL) in a suitable solvent system, typically a mixture of water and an organic solvent like
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methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to

promote ionization.

2.2.2. Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass of the molecule and study its fragmentation.

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Mode: Positive ion mode is typically used for amino acids to observe the

protonated molecule [M+H]⁺.

Parameters:

Capillary Voltage: 3-5 kV.

Nebulizing Gas: Nitrogen.

Drying Gas Temperature: 200-350 °C.

Expected Data:

Full Scan MS: A prominent peak corresponding to the [M+H]⁺ ion at an m/z of

approximately 134.0812.

Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter

ions, providing structural information. Expected fragments would arise from the loss of

water (H₂O), ammonia (NH₃), and cleavage of the carbon-carbon backbone.

Mass Spectrometry Analysis Workflow:
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Caption: General workflow for ESI-MS based structure confirmation.

X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the

solid state.

2.3.1. Crystallization

Prepare a supersaturated solution of (R)-2-Amino-5-hydroxypentanoic acid in a suitable

solvent or solvent mixture (e.g., water, ethanol-water).

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to

induce crystal growth.

The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm in all

dimensions).

2.3.2. Data Collection and Structure Solution

Mount a suitable crystal on a goniometer.

Expose the crystal to a monochromatic X-ray beam.

Collect the diffraction data as the crystal is rotated.

Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the crystal structure using direct methods or Patterson methods to determine the

electron density map.

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

X-ray Crystallography Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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